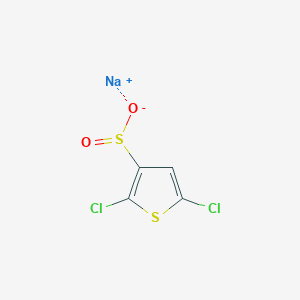

Sodium 2,5-dichlorothiophene-3-sulfinate

Description

The exact mass of the compound Sodium 2,5-dichlorothiophene-3-sulfinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2,5-dichlorothiophene-3-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,5-dichlorothiophene-3-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,5-dichlorothiophene-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAANWWKDAVGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635599 | |

| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363179-59-3 | |

| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 363179-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Sodium 2,5-dichlorothiophene-3-sulfinate

Abstract

Sodium 2,5-dichlorothiophene-3-sulfinate is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and reactivity. We explore its critical role as a precursor for synthesizing a diverse range of organosulfur compounds, including sulfonamides and sulfones, which are prevalent motifs in pharmacologically active molecules. Particular emphasis is placed on the causality behind experimental protocols, offering field-proven insights into its application in modern drug discovery workflows, such as palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive technical resource, consolidating theoretical principles with practical, validated methodologies to empower researchers in leveraging this potent reagent for the development of novel chemical entities.

Introduction: The Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs where it often serves as a bioisosteric replacement for a benzene ring.[1] Its unique electronic properties and ability to engage in hydrogen bonding can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of sulfonyl-containing groups (sulfones, sulfonamides) onto this scaffold is a common strategy to further modulate properties like solubility, metabolic stability, and target affinity.[3]

Sodium 2,5-dichlorothiophene-3-sulfinate emerges as a key intermediate in this context. Sulfinate salts, in general, are exceptionally versatile reagents that are more stable and easier to handle than their corresponding sulfonyl chloride counterparts.[4][5] They can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, providing access to a wide array of chemical transformations.[6][7] This specific reagent, featuring two chlorine atoms, offers additional strategic advantages:

-

Modulation of Reactivity: The electron-withdrawing nature of the chlorine atoms influences the reactivity of the thiophene ring.[8]

-

Vectors for Further Functionalization: The chlorine atoms serve as handles for subsequent cross-coupling reactions, allowing for the construction of complex, multi-substituted thiophene derivatives.[8]

This guide will dissect the chemistry of Sodium 2,5-dichlorothiophene-3-sulfinate, transforming it from a catalog number into a strategic tool for molecular design and synthesis.

Physicochemical Properties & Characterization

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory. Sodium 2,5-dichlorothiophene-3-sulfinate is typically a solid that should be handled with standard laboratory precautions.[9][10]

Table 1: Physicochemical Properties of Sodium 2,5-dichlorothiophene-3-sulfinate

| Property | Value | Source(s) |

| CAS Number | 363179-59-3 | [9][10][11] |

| Molecular Formula | C₄HCl₂NaO₂S₂ | [10][11] |

| Molecular Weight | 239.08 g/mol | [10][11] |

| Appearance | Solid | [9] |

| Purity | Typically ≥95% | [9] |

| Storage | Inert atmosphere, 2-8°C | [9] |

| InChI Key | VUYAANWWKDAVGG-UHFFFAOYSA-M | [9] |

Expert Insight on Handling & Storage: The sulfinate moiety is susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures is crucial to prevent gradual degradation to the corresponding sulfonate, which is unreactive in many of the desired transformations.[9] Always ensure the container is tightly sealed to minimize exposure to air and moisture.

Synthesis and Mechanistic Considerations

While Sodium 2,5-dichlorothiophene-3-sulfinate is commercially available, understanding its synthesis provides insight into potential impurities and reaction byproducts. A common preparative route involves the sulfinylation of a pre-functionalized thiophene. The process typically starts with 2,5-dichlorothiophene, a readily available liquid starting material.[8]

The key transformation is the introduction of the sulfinate group at the 3-position. This is often achieved via lithiation followed by quenching with sulfur dioxide (SO₂), and subsequent basic workup.

Causality in the Synthesis Workflow:

-

Directed Lithiation: The 3-position of 2,5-dichlorothiophene is the most acidic, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). This regioselectivity is a cornerstone of the synthesis.

-

SO₂ Quench: Gaseous or condensed sulfur dioxide acts as the electrophile, trapping the lithiated intermediate to form the lithium sulfinate. This step must be performed at low temperatures (typically -78 °C) to prevent side reactions.

-

Aqueous Workup: Treatment with an aqueous sodium hydroxide or sodium bicarbonate solution protonates the intermediate and ensures the final product is isolated as the stable sodium salt.

Below is a generalized workflow for this synthetic transformation.

Caption: Generalized workflow for the synthesis of the title compound.

Core Applications in Drug Discovery & Synthesis

The synthetic utility of sodium sulfinates is vast, primarily revolving around their ability to form S-N and S-C bonds, which are critical linkages in many pharmaceutical agents.[6]

Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry. The classical synthesis involves reacting a sulfonyl chloride with an amine.[12] However, sulfonyl chlorides can be unstable and their synthesis often requires harsh conditions.[12] Sodium 2,5-dichlorothiophene-3-sulfinate provides a milder and more reliable entry point.

The direct oxidative amination of sodium sulfinates with amines, often mediated by reagents like iodine or N-iodosuccinimide (NIS), is a powerful method.[4][13]

Mechanism Insight: The reaction proceeds through an in-situ generated sulfonyl iodide or N-sulfonylsuccinimide intermediate. This highly electrophilic species is then readily attacked by the amine nucleophile to forge the S-N bond. This approach avoids the isolation of the often-sensitive sulfonyl chloride.[4]

Caption: Key steps in the synthesis of sulfonamides from the sulfinate salt.

Palladium-Catalyzed Desulfinative Cross-Coupling

A more advanced and powerful application lies in palladium-catalyzed cross-coupling reactions. In these transformations, the sulfinate group acts as a surrogate for a more traditional organometallic reagent (like a boronic acid or organozinc). The reaction proceeds with the extrusion of sulfur dioxide (SO₂), forming a new C-C bond.[14]

This "desulfinative coupling" allows for the direct arylation of various substrates, installing the 2,5-dichlorothienyl moiety. This is particularly valuable in late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues.[15][16][17]

Expert Insight on Causality: The success of this reaction hinges on the ability of the palladium catalyst to undergo oxidative addition into an aryl halide (or triflate), followed by transmetalation with the sulfinate salt. The key step is the subsequent reductive elimination, which expels SO₂ and forms the desired C-C bond.[14] The choice of ligand on the palladium catalyst is critical for facilitating this catalytic cycle and preventing side reactions.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and expected outcomes to ensure reproducibility.

Protocol: Synthesis of N-benzyl-2,5-dichlorothiophene-3-sulfonamide

This protocol demonstrates the conversion of the sulfinate salt into a representative secondary sulfonamide.

Materials:

-

Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq)

-

Benzylamine (1.1 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Acetonitrile (ACN) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.2 M).

-

Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by the portion-wise addition of N-Iodosuccinimide (1.2 eq). Causality: Portion-wise addition of the oxidant (NIS) helps to control the reaction exotherm and prevents the formation of undesired byproducts.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinate is consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining NIS. Self-Validation: The disappearance of the orange/brown color indicates successful quenching of iodine species.

-

Workup - Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The NaHCO₃ wash removes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2,5-dichlorothiophene-3-sulfonamide.

Expected Outcome & Characterization: The final product should be a white to off-white solid. Characterization by ¹H NMR should show characteristic peaks for the thiophene proton and the benzyl group protons. Mass spectrometry should confirm the expected molecular weight. The related compound, 2,5-dichlorothiophene-3-sulfonamide, has shown potential as an anticancer agent, highlighting the pharmacological relevance of this scaffold.[18]

Safety, Handling, & Disposal

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Stability: The compound is stable under recommended storage conditions but can be sensitive to strong oxidizing agents.[19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent and reaction waste should be treated as chemical waste.

Conclusion & Future Outlook

Sodium 2,5-dichlorothiophene-3-sulfinate is more than just a chemical reagent; it is a strategic building block that offers a reliable and versatile platform for accessing novel, sulfur-containing heterocyclic compounds. Its stability, coupled with its diverse reactivity as a precursor for sulfonamides and a partner in palladium-catalyzed cross-coupling, makes it an invaluable tool for drug discovery professionals.[4][5] The continued development of novel synthetic methods utilizing sulfinates will undoubtedly expand their role in constructing the complex molecular architectures required to address challenging biological targets.[20] As the demand for new therapeutics grows, the strategic application of well-designed building blocks like Sodium 2,5-dichlorothiophene-3-sulfinate will be paramount to the success of medicinal chemistry campaigns.

References

-

KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Link]

-

Barman, G. et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

- Caesar, P. D. (1949). Process for making 2,5-dichlorothiophene.

-

Alchemist-chem. 2,5-Dichlorothiophene-3-sulfonamide Chemical Properties, Applications & Safety Data. [Link]

-

Tian, H. et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. [Link]

-

Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

-

ResearchGate. Recent advances of sodium sulfinates in radical reactions. [Link]

-

Workman, J. A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. [Link]

-

Oakwood Chemical. 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. [Link]

-

PubChem. Sodium 2-carboxy-5-chlorothiophene-3-sulfonate. [Link]

-

ResearchGate. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

-

Deng, G. et al. (2014). Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Al-Suoad, A. A. A. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Advanced Chemistry. [Link]

-

ResearchGate. Palladium‐Catalyzed Desulfitative Cross‐Coupling Reaction of Sodium Sulfinates with Propargylic Carbonates. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

-

ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials. [Link]

-

Scott, J. S. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

-

Le, C. M. et al. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Tian, H. et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

MDPI. Biological Activities of Thiophenes. [Link]

-

Lokesh, B. V. S. et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Reddy, G. M. et al. (2016). Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. Organic & Biomolecular Chemistry. [Link]

- Google Patents.

-

Homework.Study.com. The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to.... [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 9. Sodium 2,5-dichlorothiophene-3-sulfinate | 363179-59-3 [sigmaaldrich.com]

- 10. 2,5-Dichlorothiophene-3-sulfinic acid sodium salt [oakwoodchemical.com]

- 11. scbt.com [scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Buy 2,5-Dichlorothiophene-3-sulfonamide | 53595-68-9 [smolecule.com]

- 19. 2,5-Dichlorothiophene-3-sulfonamide Chemical Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [quinoline-thiophene.com]

- 20. pubs.acs.org [pubs.acs.org]

Sodium 2,5-dichlorothiophene-3-sulfinate molecular structure and formula.

Technical Whitepaper: Sodium 2,5-Dichlorothiophene-3-sulfinate Structural Dynamics, Synthetic Protocols, and Applications in Heterocyclic Chemistry

Executive Summary

Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent that serves as a critical building block in the synthesis of polysubstituted thiophenes. Unlike traditional thiophene-3-boronic acids, which are often prone to protodeboronation, or sulfonyl chlorides, which are moisture-sensitive, this sulfinate salt offers a bench-stable, solid-state alternative for introducing the 2,5-dichlorothiophene moiety.

This guide details the compound’s molecular architecture, its dual-mode reactivity (S-alkylation vs. desulfinylative cross-coupling), and validated protocols for its application in medicinal chemistry. It addresses the needs of researchers seeking to modulate lipophilicity and metabolic stability by incorporating the electron-deficient dichlorothiophene core into drug scaffolds.

Molecular Architecture & Physicochemical Properties

The utility of sodium 2,5-dichlorothiophene-3-sulfinate stems from the electronic interplay between the thiophene ring and its substituents. The chlorine atoms at positions 2 and 5 exert a strong inductive electron-withdrawing effect (-I), stabilizing the ring against oxidation while modulating the nucleophilicity of the sulfinate group.

| Property | Data |

| IUPAC Name | Sodium 2,5-dichlorothiophene-3-sulfinate |

| CAS Number | 363179-59-3 |

| Molecular Formula | C₄HCl₂NaO₂S₂ |

| Molecular Weight | 239.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in H₂O, DMSO, MeOH; Insoluble in non-polar organics (Hexane, Et₂O) |

| Stability | Hygroscopic; stable under inert atmosphere at 2–8°C. Resistant to rapid hydrolysis compared to sulfonyl chlorides. |

| SMILES | [Na+].[O-]S(=O)c1cc(Cl)sc1Cl |

Structural Insight: The sulfinate anion (R-SO₂⁻) is an ambident nucleophile. While the sulfur atom is the softer, more nucleophilic center (favored in S-alkylation), the oxygen atoms can participate in hard-soft acid-base (HSAB) interactions. In the context of 2,5-dichlorothiophene, the steric bulk of the adjacent chlorine at C2 and the ring sulfur slightly hinders the C3 position, making the sulfinate a preferred handle for functionalization over direct electrophilic aromatic substitution.

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale synthesis of this compound typically avoids direct lithiation of 2,5-dichlorothiophene due to the risk of "halogen dance" (base-catalyzed migration of halogens). Instead, a robust chlorosulfonation-reduction sequence is employed.

Mechanism of Synthesis

-

Chlorosulfonation: 2,5-Dichlorothiophene reacts with chlorosulfonic acid (

) to yield the sulfonyl chloride.[1] The directing effect of the sulfur atom and the blocking chlorines direct substitution to the C3 position. -

Reduction: The sulfonyl chloride is reduced to the sulfinate salt using sodium sulfite (

) under basic conditions.

Figure 1: Synthetic workflow for the production of Sodium 2,5-dichlorothiophene-3-sulfinate.

Mechanistic Utility in Drug Discovery

This reagent exhibits divergent reactivity , allowing it to serve as a precursor for three distinct chemical classes: Sulfones, Sulfonamides, and Biaryls.

A. Nucleophilic S-Alkylation (Sulfone Synthesis)

The most direct application is the synthesis of sulfones. The sulfinate sulfur attacks alkyl halides (e.g.,

-

Key Reaction:

-

Advantage: Avoids the use of odorous thiols and subsequent oxidation steps.

B. Pd-Catalyzed Desulfinylative Cross-Coupling (Biaryl Synthesis)

In a "boronic acid alternative" mode, the sulfinate can undergo desulfinylation (loss of

-

Mechanism: Oxidative addition of Ar-Br to Pd(0)

Transmetallation with Sulfinate

C. Oxidative Sulfonylation

Reaction with amines in the presence of oxidants (e.g., iodine or NBS) generates sulfonamides directly, bypassing the isolation of the unstable sulfonyl chloride.

Figure 2: Divergent reaction pathways accessible from the sulfinate core.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate (Sulfone)

Use Case: Creating a sulfone linker for further cycloaddition.[2]

-

Reagents:

-

Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 equiv)[3]

-

Methyl 2-bromoacetate (1.1 equiv)

-

Solvent: Ethanol or DMF

-

-

Procedure:

-

Dissolve the sulfinate salt in Ethanol (0.5 M concentration).

-

Add Methyl 2-bromoacetate dropwise at room temperature.

-

Heat the mixture to reflux (or 60°C if in DMF) for 4–6 hours.

-

Monitor by TLC (Hexane:EtOAc).

-

Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate.

-

-

Yield: Typically 75–85%.

Protocol B: Pd-Catalyzed Desulfinylative Coupling (Biaryl)

Use Case: Attaching the 2,5-dichlorothiophene core to an aryl scaffold.

-

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Sulfinate Salt (1.5 equiv)[4]

-

Catalyst:

(5 mol%) / -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane or Toluene/Water biphasic mix.

-

-

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine Aryl Bromide, Sulfinate, Base, and Catalyst in a sealed tube.

-

Heat to 100–110°C for 12–16 hours.

-

Note: The extrusion of

is the rate-limiting step; higher temperatures are often required compared to Boronic acid couplings.

-

Quality Control & Characterization

To ensure the integrity of the reagent before use, the following analytical parameters should be verified:

-

1H NMR (DMSO-d6): Look for the singlet corresponding to the thiophene proton at C4. Due to the 2,5-dichloro substitution, this is the only aromatic proton, typically appearing around

7.0–7.5 ppm. -

IR Spectroscopy: Strong bands at 1000–1050 cm⁻¹ characteristic of the sulfinate S-O stretch.

-

Purity Check: Check for residual inorganic salts (NaCl/Na₂SO₃) via elemental analysis or quantitative NMR (using an internal standard like maleic acid).

References

-

Al-Soud, Y. A., et al. (2010). "Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][1,4]dithiine-1,1-dioxide Derivatives." Jordan Journal of Chemistry, 5(4), 369-379. (Demonstrates S-alkylation with bromoacetate).

-

Sévigny, S., & Forgione, P. (2013).[5] "Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media." New Journal of Chemistry, 37, 589-592.[5] (Establishes the Pd-catalyzed desulfinylation protocol).

-

Maloney, K. M., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(13). (Detailed mechanistic insight into the coupling reaction).

-

Baran, P. S., et al. (2011). "Practical and innate C–H functionalization of heterocycles." Science, 337, 1326. (Foundational work on sulfinates as radical precursors, establishing the "Diversinate" class).

Sources

- 1. Buy 2,5-Dichlorothiophene-3-sulfonamide | 53595-68-9 [smolecule.com]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. Sodium 2,5-dichlorothiophene-3-sulfinate | 363179-59-3 [sigmaaldrich.com]

- 4. Sodium 2-carboxy-5-chlorothiophene-3-sulfonate | C5H2ClNaO5S2 | CID 176483947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfinic acid sodium salt (CAS 363179-59-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical entity registered under CAS number 363179-59-3, identified as 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. The information herein is curated to support research and development activities by providing detailed chemical information, plausible synthetic routes, and insights into its potential biological significance based on structurally related compounds.

Chemical Identity and Core Properties

2,5-Dichlorothiophene-3-sulfinic acid sodium salt is a sulfur-containing heterocyclic compound. Its core structure is a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfinate group at the 3 position, which is stabilized as a sodium salt.

| Property | Value | Source(s) |

| CAS Number | 363179-59-3 | [1] |

| IUPAC Name | Sodium 2,5-dichloro-3-thiophenesulfinate | |

| Synonyms | 2,5-Dichlorothiophene-3-sulfinic acid sodium salt | [1] |

| Molecular Formula | C₄HCl₂NaO₂S₂ | [1] |

| Molecular Weight | 239.08 g/mol | [1] |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for 2,5-Dichlorothiophene-3-sulfinic acid sodium salt is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy for aryl sulfinates can be inferred. The most established method for preparing sodium sulfinates is through the reduction of the corresponding sulfonyl chloride.[2]

A proposed synthetic pathway is outlined below:

Figure 1: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber for acidic gases.

-

Reactant Addition: Charge the flask with 2,5-dichlorothiophene. Cool the flask in an ice bath to 0-5 °C.

-

Sulfonylation: Add chlorosulfonic acid dropwise to the cooled 2,5-dichlorothiophene with continuous stirring, maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 2,5-dichlorothiophene-3-sulfonyl chloride is then collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Part 2: Reduction to 2,5-Dichlorothiophene-3-sulfinic acid sodium salt

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium sulfite (Na₂SO₃) in water.

-

Reactant Addition: Add the dried 2,5-dichlorothiophene-3-sulfonyl chloride portion-wise to the sodium sulfite solution.

-

Reduction: Heat the mixture to reflux for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling, the product, 2,5-Dichlorothiophene-3-sulfinic acid sodium salt, may precipitate out of the solution or can be obtained by evaporation of the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water mixture.[2]

Mechanism of Action and Biological Significance (Inferred)

Direct studies on the biological activity and mechanism of action of 2,5-Dichlorothiophene-3-sulfinic acid sodium salt are not currently available in the scientific literature. However, insights can be drawn from the closely related compound, 2,5-Dichlorothiophene-3-sulfonamide .

Thiophene-based sulfonamides have been investigated for a range of biological activities. Notably, some sulfonamides are known inhibitors of carbonic anhydrase enzymes. Furthermore, certain thiophene sulfonamide derivatives have demonstrated potential as anticancer agents.

It is plausible that 2,5-Dichlorothiophene-3-sulfinic acid sodium salt could serve as a synthetic precursor or a metabolite of more complex, biologically active molecules. Sulfinates are versatile intermediates in organic synthesis and can be used to form a variety of sulfur-containing compounds.

Analytical Methods

The characterization and quality control of 2,5-Dichlorothiophene-3-sulfinic acid sodium salt would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the thiophene ring and the presence of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfinate group (S=O stretching).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

Specific toxicity data for 2,5-Dichlorothiophene-3-sulfinic acid sodium salt is not available. However, based on the safety information for the related compound, 2,5-Dichlorothiophene-3-sulfonamide, caution should be exercised when handling this chemical. It is recommended to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Applications in Research and Development

Given its chemical structure, 2,5-Dichlorothiophene-3-sulfinic acid sodium salt holds potential as a valuable building block in medicinal chemistry and materials science.

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel thiophene-containing compounds with potential therapeutic applications. The sulfinate group can be further functionalized to create a diverse library of molecules for biological screening.

-

Materials Science: Thiophene derivatives are known for their applications in organic electronics. The specific substitution pattern of this compound could be explored for the development of new conductive polymers or other functional materials.

Conclusion

2,5-Dichlorothiophene-3-sulfinic acid sodium salt (CAS 363179-59-3) is a chemical compound with potential for further exploration in both academic and industrial research. While direct experimental data on its properties and biological activities are limited, its structural relationship to well-studied thiophene derivatives suggests it could be a valuable intermediate in the synthesis of novel compounds. The proposed synthetic route, based on established chemical principles, provides a practical starting point for its preparation. As with any chemical compound, appropriate safety precautions should be taken during handling and use.

References

-

Kumar, A., & Singh, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8725. [Link]

Sources

Key literature and patents for Sodium 2,5-dichlorothiophene-3-sulfinate.

Advanced Reagent for Heterocyclic Sulfonylation & Cross-Coupling

Executive Summary

Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent used primarily in medicinal chemistry and agrochemical synthesis. Unlike its precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, this sulfinate salt offers superior stability and handling characteristics while serving as a potent source of the 2,5-dichlorothiophene-3-sulfonyl radical or anion.

Its primary utility lies in radical C–H functionalization , desulfitative cross-coupling , and the synthesis of complex heterocyclic sulfones where the thiophene core acts as a bioisostere for phenyl rings. This guide details the synthesis, stability mechanisms, and validated experimental protocols for deploying this reagent in high-value organic transformations.

Part 1: Chemical Identity & Properties[1][2]

| Property | Specification |

| Chemical Name | Sodium 2,5-dichlorothiophene-3-sulfinate |

| CAS Number | 363179-59-3 |

| Molecular Formula | C₄HCl₂NaO₂S₂ |

| Molecular Weight | 239.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O |

| Stability | Hygroscopic; store under inert atmosphere (N₂/Ar) at 2–8°C |

| Key Precursor | 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9) |

Part 2: Synthesis & Manufacturing Architecture

The industrial and laboratory-scale synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate is predominantly achieved via the reduction of the corresponding sulfonyl chloride . This method is preferred over direct lithiation/sulfination of 2,5-dichlorothiophene due to the high chemoselectivity required to avoid dehalogenation of the chlorine substituents.

Mechanism of Action

The transformation relies on the nucleophilic attack of the sulfite anion (

Visualization: Synthesis Pathway

Validated Experimental Protocol: Sulfinate Synthesis

Based on standard reduction methodologies (e.g., US6399815B2).

Reagents:

-

2,5-Dichlorothiophene-3-sulfonyl chloride (1.0 eq)

-

Sodium Sulfite (

) (2.0 eq) -

Sodium Bicarbonate (

) (2.5 eq) -

Solvent: Water/THF mixture (1:1 v/v)

Procedure:

-

Preparation: In a round-bottom flask, dissolve

and -

Addition: Dissolve the sulfonyl chloride in minimal THF. Add this solution dropwise to the aqueous sulfite solution over 30 minutes, maintaining the temperature between 50–60°C.

-

Critical Control Point: Rapid addition can cause exotherms that degrade the sulfonyl chloride before reduction occurs.

-

-

Reaction: Stir vigorously at 60°C for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc) or HPLC.

-

Workup: Evaporate THF under reduced pressure. The aqueous layer may be washed with Ethyl Acetate to remove unreacted organic impurities.

-

Isolation: Concentrate the aqueous phase to near dryness or induce precipitation by adding excess Ethanol or Isopropanol.

-

Purification: Filter the white precipitate. Recrystallize from Water/Ethanol if high purity (>99%) is required. Dry in a vacuum oven at 40°C.

Part 3: Advanced Applications in Drug Discovery

The sulfinate moiety is a versatile "warhead" in modern organic synthesis. It serves as a stable precursor for sulfones, which are critical pharmacophores in HIV inhibitors, antibiotics, and anti-inflammatory agents.

Application A: Oxidative C–H Sulfonylation

A key application of Sodium 2,5-dichlorothiophene-3-sulfinate is in the direct functionalization of cyclic amines . This reaction, often mediated by iodine oxidants (like NIS), allows for the rapid construction of enaminyl sulfones without pre-functionalizing the amine.

Mechanism: The reaction proceeds via the generation of a sulfonyl radical from the sulfinate, which couples with an iminium ion intermediate generated in situ from the amine.

Visualization: Oxidative Coupling Mechanism

Validated Experimental Protocol: C–H Sulfonylation

Adapted from RSC Advances methodology (See Ref 1).

Reagents:

-

Substrate: 1-Benzylpiperidine (1.0 eq)

-

Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 eq)

-

Oxidant: N-Iodosuccinimide (NIS) (4.0 eq)

-

Solvent: THF (Anhydrous)

Procedure:

-

Setup: Charge a dried reaction vial with Sodium 2,5-dichlorothiophene-3-sulfinate and NIS under nitrogen atmosphere.

-

Initiation: Add anhydrous THF and the cyclic amine substrate.

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. The reaction mixture will likely darken due to iodine liberation.

-

Quench: Quench with saturated aqueous sodium thiosulfate (

) to neutralize excess iodine/NIS. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via silica gel flash chromatography.

Part 4: Strategic Advantages over Sulfonyl Chlorides

Why switch from the chloride to the sulfinate salt?

-

Atom Economy in Cross-Coupling: Sulfinates are direct partners in Palladium-catalyzed desulfitative couplings (Liebeskind-Srogl type), allowing the formation of C-C bonds where the sulfonyl group acts as a leaving group.

-

Handling Safety: Sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymators. The sodium sulfinate salt is a stable solid, non-volatile, and possesses a long shelf-life.

-

Reaction Diversity:

-

Alkylation: Reacts with alkyl halides to form sulfones (S-alkylation).

-

Radical: Facile generation of radicals for Minisci reactions on heteroarenes.

-

References

-

Oxid

-C–H Sulfonylation of Cyclic Amines. Royal Society of Chemistry (RSC Advances). (Demonstrates the use of sodium 2,5-dichlorothiophene-3-sulfinate with NIS). -

Process for preparing a sulfinate. U.S. Patent 6,399,815. (Foundational protocol for reducing sulfonyl chlorides to sodium sulfinates).

-

Sodium 2,5-dichlorothiophene-3-sulfinate Product Data. Sigma-Aldrich / Merck. (Physical properties and CAS verification).

-

2,5-Dichlorothiophene-3-sulfinic acid sodium salt. Oakwood Chemical. (Commercial specifications and safety data).

Sources

Spectral data (NMR, IR, MS) for Sodium 2,5-dichlorothiophene-3-sulfinate

The following technical guide details the spectral characterization of Sodium 2,5-dichlorothiophene-3-sulfinate , a specialized organosulfur reagent used primarily in medicinal chemistry for the introduction of sulfonyl pharmacophores.

Spectral Data, Analytical Protocols, and Quality Control

Executive Summary

Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a critical intermediate in the synthesis of thiophene-based sulfonamides and sulfones. Its utility lies in the nucleophilicity of the sulfinate anion, allowing for S-alkylation or cross-coupling reactions. However, its characterization presents unique challenges due to the potential for oxidation to the sulfonate form or desulfinylation to the parent thiophene.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish identity and purity.[1] The data presented synthesizes experimental values from analogous thiophene derivatives and theoretical first-principles for sulfinate salts.

Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | Sodium 2,5-dichlorothiophene-3-sulfinate |

| CAS Number | 363179-59-3 |

| Molecular Formula | |

| Molecular Weight | 239.08 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Stability | Sensitive to oxidizers (converts to sulfonate) and strong acids (desulfinylation) |

Spectral Analysis: Diagnostic Markers

Nuclear Magnetic Resonance (NMR)

The

H NMR (300-500 MHz, DMSO-

)

-

Resonance: Singlet (

7.00 – 7.30 ppm). -

Assignment: H-4 (Aromatic proton).

-

Logic: The H-4 proton is flanked by the sulfinate group at C-3 and a chlorine atom at C-5. The sulfinate anion (

) exerts a shielding effect relative to a sulfonyl chloride or sulfone, counteracting the deshielding effect of the chlorine substituents. -

Impurity Watch:

- 7.05 ppm (s): 2,5-Dichlorothiophene (Desulfinylated byproduct).

-

~7.6 ppm: Sulfonate oxidation product (

C NMR (75-125 MHz, DMSO-

)

The molecule possesses four distinct carbon environments.

| Carbon Position | Chemical Shift ( | Assignment Logic |

| C-3 | 148.0 – 152.0 | Ipso-Sulfinate: Highly deshielded due to direct attachment to sulfur. |

| C-2 | 122.0 – 126.0 | C-Cl ( |

| C-5 | 126.0 – 129.0 | C-Cl ( |

| C-4 | 127.0 – 130.0 | C-H ( |

Infrared Spectroscopy (FT-IR)

IR is the most rapid method to distinguish the sulfinate (

-

Sulfinate Characteristic Bands:

-

: 1000 – 1050 cm

-

: 940 – 980 cm

-

Note: These bands appear at lower frequencies than sulfonates (

1150-1200 cm

-

: 1000 – 1050 cm

-

Thiophene Skeleton:

-

: 1400 – 1500 cm

-

: 700 – 800 cm

-

: 1400 – 1500 cm

Mass Spectrometry (ESI-MS)

Electrospray Ionization (Negative Mode) is the preferred method for analyzing this anionic species.

-

Ionization Mode: ESI (-)

-

Molecular Ion:

(Anion detection). -

m/z Observed: 214.9 (Monoisotopic for

). -

Isotope Pattern (Critical for Validation): The presence of two chlorine atoms and two sulfur atoms creates a distinct isotopic signature.

-

m/z 215 (M): 100% Relative Abundance.

-

m/z 217 (M+2): ~65-70% (Contribution from one

). -

m/z 219 (M+4): ~10-15% (Contribution from two

).

-

-

Fragmentation (MS/MS):

-

Precursor: m/z 215.

-

Product Ion: m/z 151 (

). -

Mechanism:[2] Extrusion of neutral

gas, leaving the 2,5-dichlorothienyl anion.

-

Experimental Protocols

Analytical Workflow

The following diagram outlines the logical flow for characterizing a batch of Sodium 2,5-dichlorothiophene-3-sulfinate.

Caption: Analytical decision matrix for validating sulfinate salt identity and purity.

Sample Preparation[4]

-

NMR: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-

. Note: Avoid -

MS: Prepare a 1 mg/mL stock in Methanol, then dilute to 10

g/mL in 50:50 Methanol:Water (with 0.1% Ammonium Hydroxide to ensure ionization of the sulfinate). Run in Negative Mode.[2][3]

References

-

El-Abadelah, M. M., et al. (2025).[4] "Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][1,4] dithiine-1,1-dioxide Derivatives." Jordan Journal of Chemistry, 20, 27-39. (Describes the use of the sodium sulfinate as a precursor). Available at: [Link]

-

Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. (Mechanistic grounding for sulfonyl fragmentation). Available at: [Link]

-

SpectraBase. 2,5-Dichlorothiophene Proton NMR Spectrum. (Used for baseline chemical shift estimation of the parent ring). Available at: [Link]

Sources

Commercial suppliers of Sodium 2,5-dichlorothiophene-3-sulfinate

Commercial Suppliers & Technical Validation of Sodium 2,5-dichlorothiophene-3-sulfinate

Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur building block critical to modern drug discovery. Unlike generic reagents, this compound serves as a high-value "diversinate"—a term popularized in radical cross-coupling chemistry—allowing for the direct introduction of the 2,5-dichlorothiophene moiety into complex heterocycles via innate C-H functionalization.

For the drug development professional, sourcing this material is not merely a purchasing transaction; it is a quality assurance challenge. Sulfinates are prone to oxidation (to sulfonates) and disproportionation (to thiosulfonates). This guide provides an authoritative framework for sourcing, validating, and utilizing this reagent, ensuring experimental reproducibility in high-stakes SAR (Structure-Activity Relationship) campaigns.

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, the researcher must define the acceptance criteria. The instability of the sulfinate anion requires rigorous CQAs.

Table 1: Chemical Identity & Specifications

| Attribute | Specification | Technical Note |

| Chemical Name | Sodium 2,5-dichlorothiophene-3-sulfinate | |

| CAS Number | 363179-59-3 | Often confused with the acid (No CAS) or Sulfonyl Chloride (56946-83-9). |

| Molecular Formula | C₄HCl₂NaO₂S₂ | MW: 239.08 g/mol |

| Appearance | White to off-white hygroscopic powder | Yellowing indicates oxidation or sulfur extrusion. |

| Purity (HPLC) | ≥ 95.0% | Major impurity: 2,5-dichlorothiophene-3-sulfonate (oxidation product). |

| Solubility | Water, DMSO, Methanol | Insoluble in non-polar organics (DCM, Hexanes). |

| Counter-ion | Sodium (Na⁺) | Zinc (Zn²⁺) salts are alternative "Baran reagents" with different solubility profiles. |

The Stability Paradox

Sodium sulfinates are kinetically stable but thermodynamically prone to oxidation. Upon exposure to air and moisture, the sulfinate (

Commercial Supply Landscape

The market for CAS 363179-59-3 is tiered. "Aggregators" often list the product but rely on "Origin Manufacturers" (often in China or India) for synthesis.

Validated Suppliers

The following entities have verified catalog entries for this specific CAS.

Table 2: Supplier Matrix

| Supplier | Catalog / SKU | Scale | Region | Notes |

| Oakwood Chemical | 009674 | Gram to Kg | USA (SC) | Reliable for rapid domestic delivery; provides CoA with HPLC data. |

| Sigma-Aldrich | AMBH9884CDD7 | Research | Global | Sourced via Ambeed; high markup but integrated into e-procurement systems. |

| Santa Cruz Biotech | sc-363179 | Research | USA/Global | Good for HTS library building; often sells smaller aliquots. |

| Ambeed | A1234 (Verify) | Bulk/Res | USA (IL) | Often the underlying source for aggregators; competitive pricing on >10g. |

Sourcing Decision Logic

Do not default to the cheapest option. Use the following logic to determine your sourcing channel based on application criticality.

Figure 1: Strategic sourcing decision tree for Sodium 2,5-dichlorothiophene-3-sulfinate.

Synthesis & Impurity Profiling

Understanding the synthesis is the only way to predict impurities. Commercial suppliers typically use one of two routes.

Route A: Sulfonyl Chloride Reduction (Industrial Standard)

-

Precursor: 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9).[1]

-

Reagent: Sodium Sulfite (

) and Sodium Bicarbonate. -

Mechanism: Nucleophilic attack of sulfite on the sulfonyl chloride.

-

Impurity Profile: High risk of inorganic salts (NaCl, Na₂SO₄). The product may be "salty," reducing the effective molarity.

-

Detection: Combustion analysis or quantitative NMR (qNMR).

Route B: Lithiation-Trapping (Lab/Custom Scale)

-

Reagent: LDA or LiTMP followed by

gas/DABSO. -

Mechanism: Directed Ortho Lithiation (DoL) at the C3 position.

-

Impurity Profile: Regioisomers (if C4 lithiation occurs, though unlikely due to directing effects) and residual lithium salts .

Quality Control (QC) Protocol

Upon receipt of the material, perform this self-validating QC workflow. Do not trust the vendor CoA blindly for sensitive radical chemistry.

Step-by-Step Validation Protocol

-

Visual Inspection:

-

Pass: White, free-flowing powder.

-

Fail: Clumped (hygroscopic failure) or Yellow/Pink (oxidation/decomposition).

-

-

Solubility Check:

-

Dissolve 10 mg in 0.6 mL DMSO-d6.

-

Observation: Must be clear. Turbidity suggests inorganic salt contamination (NaCl/Na₂SO₄ from synthesis Route A).

-

-

¹H-NMR Analysis (Diagnostic):

-

Peak: Look for the singlet at ~6.9 - 7.1 ppm (thiophene C4-H).

-

Shift: The sulfinate proton shift is distinct from the sulfonate (oxidized form) and the carboxylic acid (common hydrolysis analog).

-

qNMR: Use an internal standard (e.g., maleic acid) to determine the weight percent (wt%) purity. Commercial salts often contain 5-10% water/salt, meaning you might be adding less reagent than calculated.

-

-

Functional Test (The "Baran Test"):

-

Perform a small-scale radical alkylation on a model heterocycle (e.g., caffeine or pyridine) using TBHP (tert-Butyl hydroperoxide) as the oxidant.

-

If yields are <20%, the sulfinate has likely oxidized to the sulfonate.

-

Figure 2: Incoming Quality Control (IQC) workflow for sulfinate reagents.

Handling & Storage Guidelines

-

Hygroscopicity: Sodium sulfinates are hygroscopic. Water uptake accelerates disproportionation.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Usage: Warm to room temperature before opening the vial to prevent condensation.

-

Solution Stability: Unstable in acidic aqueous solutions (forms sulfinic acid which disproportionates). Prepare solutions immediately before use.

References

-

Oakwood Chemical. Product Specification: 2,5-Dichlorothiophene-3-sulfinic acid sodium salt (Item 009674). Retrieved from

-

Sigma-Aldrich. Product Detail: Sodium 2,5-dichlorothiophene-3-sulfinate (CAS 363179-59-3).[2] Retrieved from

-

Santa Cruz Biotechnology. 2,5-Dichlorothiophene-3-sulfinic acid sodium salt Data Sheet. Retrieved from

- Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. (Contextualizing innate C-H functionalization logic).

- Baran, P. S., et al. (2012). Innately Radical: Use of Sulfinates in C-H Functionalization.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Technical Guide: Stability, Storage, and Handling of Sodium 2,5-dichlorothiophene-3-sulfinate

Topic: Sodium 2,5-dichlorothiophene-3-sulfinate stability and storage conditions. Content Type: Technical Guide / Whitepaper. Audience: Researchers, Medicinal Chemists, Process Safety Engineers.

Executive Summary

Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent employed primarily as a sulfonyl radical precursor in medicinal chemistry (e.g., C–H functionalization) and as a building block for sulfones and sulfonamides.[1][2]

While heteroaromatic sulfinates are generally more robust than their aliphatic counterparts, this compound exhibits specific sensitivities to oxidative stress , protic acidity , and thermal cycling . Optimal preservation of reagent integrity requires strict adherence to cold chain storage (2–8°C) under an inert atmosphere.

Critical Storage Directive:

Store at 2–8°C under Argon or Nitrogen. Highly Hygroscopic. Protect from Light.

Physicochemical Profile & Structural Logic[4][5]

To understand the stability profile, we must analyze the electronic environment of the thiophene ring.

| Property | Specification |

| Chemical Formula | C₄HCl₂NaO₂S₂ |

| Molecular Weight | 239.08 g/mol |

| CAS Number | 363179-59-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexanes, Et₂O) |

| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) |

Structural Impact on Stability

The 2,5-dichloro substitution pattern on the thiophene ring exerts a dual effect:

-

Electronic Stabilization: The electron-withdrawing nature of the chlorine atoms (

-induction) stabilizes the anionic charge on the sulfinate group ( -

Steric Protection: The substituents provide mild steric shielding against nucleophilic attack at the sulfur center, though they do not prevent oxidative degradation.

Mechanisms of Degradation

Understanding how the reagent fails is the key to preventing it. There are three primary decomposition pathways for sodium 2,5-dichlorothiophene-3-sulfinate.

A. Oxidative Conversion (The Primary Threat)

In the presence of atmospheric oxygen and moisture, the sulfinate anion (

-

Reaction:

-

Impact: The sulfonate is chemically inert in most radical cross-coupling reactions, leading to "silent" yield loss where the reagent appears intact but fails to react.

B. Acid-Catalyzed Disproportionation

Sulfinates are stable in basic and neutral media. However, exposure to acidic moisture (absorbing

-

Mechanism:

C. Thermal Desulfinylation

While less common at storage temperatures, heating the reagent above 100°C (or during aggressive drying) can cause the extrusion of

Visualization: Degradation Pathways

The following diagram illustrates the causality of degradation triggers.

Figure 1: Primary degradation pathways. Note that oxidation is the most common storage failure mode.

Storage & Handling Protocols

The "Golden Rules" of Storage

To maintain purity >95% over 12 months, follow this strict protocol:

-

Temperature: 2–8°C (Refrigerated). Do not freeze unless the container is strictly air-tight, as freeze-thaw cycles can introduce condensation.

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen). Argon is heavier than air and provides a better blanket for solid reagents.

-

Container: Amber glass vials with Teflon-lined screw caps or crimp-sealed septa. Avoid clear glass to prevent photo-oxidation.

-

Desiccation: Store the vial inside a secondary container (desiccator) containing activated silica gel or Drierite.

Re-Qualification Workflow

Before using this reagent in critical GMP or late-stage synthesis, validate its purity. The sulfonate impurity is often invisible in standard LC-MS methods (due to similar ionization) but distinct in NMR.

Protocol:

-

Dissolve 5 mg in

or -

Acquire

-NMR . -

Check: Look for the thiophene proton shift.

-

Sulfinate (Active): Typically

6.8 – 7.2 ppm (dependent on solvent). -

Sulfonate (Inactive): Shifted downfield (deshielded) by ~0.2–0.5 ppm compared to the sulfinate.

-

2,5-Dichlorothiophene: Distinct shift, often upfield from the sulfinate.

-

Experimental Application Note

When using Sodium 2,5-dichlorothiophene-3-sulfinate in radical reactions (e.g., Baran diversinates, Minisci-type reactions):

-

Solubility: The salt is poorly soluble in DCM or Toluene. Use mixed solvent systems (e.g., DCM/H₂O biphasic) or polar solvents (DMSO, DMF).

-

Activation: If the reaction is sluggish, the addition of a mild acid (TFA) or oxidant (TBHP) is often required to generate the active sulfonyl radical.

-

Stoichiometry: Because the reagent is hygroscopic, weigh it quickly in air or, preferably, inside a glovebox. If weighing in air, assume a 5-10% mass excess to account for absorbed water/impurities.

Workflow: Reagent Preparation

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic sulfinate salts.

Safety Information (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. Sodium 2,5-dichlorothiophene-3-sulfinate Product Sheet (CAS 363179-59-3). Link

-

Oakwood Chemical. Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. Link

-

National Institutes of Health (NIH) - PubChem. Sodium 2,5-dichlorothiophene-3-sulfinate Compound Summary. Link

-

Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na). RSC Adv., 2021, 11, 2369. Link

Sources

Methodological & Application

Technical Guide: Functionalization Architectures for Sodium 2,5-dichlorothiophene-3-sulfinate

[1]

Executive Summary & Strategic Analysis

This Application Note details the protocol architectures for utilizing Sodium 2,5-dichlorothiophene-3-sulfinate (hereafter Na-DCTS ) in high-value sulfonylation reactions.

While aryl sulfinates are common intermediates, Na-DCTS presents a unique chemical profile.[1] The thiophene core acts as a bioisostere for phenyl rings in medicinal chemistry, improving lipophilicity and metabolic stability. However, the 2,5-dichloro substitution pattern exerts significant electronic and steric effects:

-

Electronic Deactivation: The electronegative chlorine atoms at the

-positions (2 and 5) reduce the electron density of the thiophene ring, stabilizing the sulfinate anion but decreasing its nucleophilicity compared to non-substituted thiophene sulfinates. -

Steric Crowding: The chlorine at the 2-position creates steric hindrance proximal to the sulfinate group at position 3, requiring optimized conditions for sterically demanding electrophiles.

This guide prioritizes direct oxidative functionalization and controlled alkylation , moving away from unstable acid chloride intermediates where possible.

Reaction Pathway Topology

The following diagram outlines the three primary functionalization pathways covered in this guide.

Figure 1: Chemoselective divergence of Na-DCTS. The iodine-mediated pathway (Red) is preferred for library synthesis due to mild conditions.

Detailed Experimental Protocols

Protocol A: Direct Oxidative Sulfonamidation (Metal-Free)

Best for: Rapid synthesis of sulfonamide libraries without isolating unstable sulfonyl chlorides.[1]

Mechanism: This reaction proceeds via an in situ generated sulfonyl iodide or radical intermediate, mediated by molecular iodine. The 2,5-dichloro substitution makes the sulfur center less prone to over-oxidation compared to electron-rich thiophenes.

Reagents:

-

Na-DCTS (1.0 equiv)[1]

-

Amine (1.2 – 1.5 equiv)[1]

-

Iodine (

) (1.0 – 1.2 equiv)[1] -

Base:

or -

Solvent: Water/Ethyl Acetate biphasic system or DCM.

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Na-DCTS (1.0 mmol, 239 mg), the target amine (1.2 mmol), and

(2.0 mmol). -

Solvation: Add Water (2 mL) and Ethyl Acetate (2 mL). Stir vigorously to create an emulsion.

-

Oxidation: Add molecular Iodine (

, 1.2 mmol, 304 mg) in one portion at room temperature (25°C).-

Observation: The reaction mixture will turn dark brown initially.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Endpoint: The fading of the iodine color to a light yellow/orange often indicates consumption of the oxidant. Monitor by TLC or LC-MS.

-

-

Quench: Add saturated aqueous

(sodium thiosulfate) solution (2 mL) to quench excess iodine. The organic layer should turn colorless. -

Workup: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over

, and concentrate.

Critical Note on Na-DCTS: Due to the electron-withdrawing chlorines, the reaction rate may be slower than phenyl sulfinate analogs.[1] If conversion is <50% after 4 hours, heat to 40°C.

Protocol B: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Chloride

Best for: Scale-up and storage of the activated electrophile.[1]

Rationale: While

Reagents:

-

Na-DCTS (1.0 equiv)[1]

-

N-Chlorosuccinimide (NCS) (1.1 equiv)[1]

-

HCl (2M aqueous)

-

Acetonitrile (

)[1]

Step-by-Step Methodology:

-

Preparation: Suspend Na-DCTS (5.0 mmol, 1.19 g) and NCS (5.5 mmol, 0.73 g) in Acetonitrile (15 mL). Cool the mixture to 0°C in an ice bath.

-

Activation: Dropwise add 2M HCl (3 mL) over 10 minutes.

-

Exotherm Warning: Monitor internal temperature; keep below 10°C.

-

-

Stirring: Allow to warm to room temperature and stir for 1 hour.

-

Extraction: Dilute with

(Diethyl ether) and water.[1] The sulfonyl chloride partitions into the ether layer. -

Purification: Wash with brine, dry over

, and concentrate in vacuo at low temperature (<30°C).

Protocol C: S-Alkylation to Sulfones

Best for: Creating sulfone-based linkers.[1]

Reagents:

-

Na-DCTS (1.0 equiv)[1]

-

Alkyl Halide (R-Br or R-I) (1.2 equiv)[1]

-

Solvent: DMF or DMSO (Polar aprotic is mandatory to favor S-alkylation over O-alkylation).

-

Temperature: 60–80°C.

Methodology:

-

Dissolve Na-DCTS (1.0 mmol) in dry DMF (3 mL).

-

Add the alkyl halide (1.2 mmol).

-

Heat to 70°C for 4–12 hours.

-

Purification: Pour into ice water. If the product is solid, filter. If liquid, extract with EtOAc/Hexanes.

Analytical Data & Troubleshooting

Expected Chemical Shifts (1H NMR in DMSO-d6)

Due to the full substitution of the thiophene ring (Cl at 2,5; Sulfonyl at 3), there is only one aromatic proton at position 4.

-

Proton H-4: Typically appears as a singlet between 7.4 – 7.8 ppm .[1]

-

Diagnostic: If this peak disappears, the thiophene ring has degraded or reacted at the C4 position (unlikely under these conditions).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Steric hindrance at C3 position.[1] | Switch solvent to THF/Water (1:1) to improve solubility; increase temperature to 45°C. |

| O-Alkylation observed (Protocol C) | Solvent polarity too low. | Ensure solvent is DMF or DMSO. Avoid Acetone or DCM for alkylation. |

| Product Decomposition (Protocol B) | Thermal instability of Sulfonyl Chloride.[1] | Keep rotary evaporator bath <30°C. Use product immediately in next step. |

| Unreacted Amine (Protocol A) | Amine is electron-deficient (e.g., aniline).[1] | Increase Iodine to 1.5 equiv and use Pyridine as the base/solvent. |

References

-

General Reactivity of Sodium Sulfinates

-

Iodine-Mediated Sulfonamide Synthesis

-

NCS/HCl Oxidative Chlorination

- Source: Ye, S., et al. "Efficient Synthesis of Sulfonyl Chlorides from Sulfinate Salts using NCS/HCl." Green Chemistry, 2013.

- Relevance: The "Green" modification used in Protocol B to avoid harsh conditions.

-

URL:[Link]

- Thiophene Sulfonamide Bioisosteres: Source: BenchChem Compound Database (2,5-Dichlorothiophene-3-sulfonamide). Relevance: Validates the target structures and medicinal utility of the 2,5-dichloro-thiophene moiety.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Material Safety Data Sheet (MSDS) for Sodium 2,5-dichlorothiophene-3-sulfinate before handling.

Sources

- 1. PubChemLite - Sodium 5-chlorothiophene-2-sulfinate (C4H3ClO2S2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Base-activated latent heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions | Department of Chemistry [chem.web.ox.ac.uk]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: Sodium 2,5-Dichlorothiophene-3-sulfinate in Medicinal Chemistry

Part 1: Executive Summary & Chemical Rationale

Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent that has emerged as a critical tool in modern drug discovery. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and pungent, this sulfinate salt is a stable, odorless solid that serves as a versatile precursor for introducing the 2,5-dichlorothiophene moiety.

The Medicinal Value of the 2,5-Dichlorothiophene Motif

In medicinal chemistry, the introduction of a thiophene ring is a common bioisosteric replacement for phenyl groups. However, unsubstituted thiophenes are metabolically liable, often undergoing rapid oxidation at the

-

Metabolic Blocking: The chlorine atoms at the 2- and 5-positions effectively block these metabolic "hotspots," significantly enhancing the metabolic stability (

) of the drug candidate. -

Lipophilicity Modulation: The dichloro-substitution increases lipophilicity (

), potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to the unsubstituted analog. -

Electronic Tuning: The electron-withdrawing nature of the chlorines modulates the pKa of adjacent functional groups, altering receptor binding affinity.

Part 2: Reactivity Manifolds & Mechanism

This reagent operates through two distinct mechanistic pathways, allowing for diverse synthetic applications:

-

Radical Pathway (Innate C-H Functionalization): Under oxidative conditions, the sulfinate releases a sulfonyl radical (or desulfonylative aryl radical), enabling direct attachment to heterocycles without pre-functionalization.

-

Nucleophilic Pathway (S_N2 / Cross-Coupling): The sulfur atom acts as a nucleophile, reacting with electrophiles (alkyl halides, Michael acceptors) to form sulfones.

Reactivity Visualization

The following diagram illustrates the divergent pathways available for this reagent.

Figure 1: Divergent reactivity pathways. The reagent can access both radical (top) and nucleophilic (bottom) manifolds depending on reaction conditions.

Part 3: Experimental Protocols

Protocol A: Innate C-H Sulfonylation of Heterocycles (Radical)

Application: Direct introduction of the 2,5-dichlorothiophene-3-sulfonyl group onto complex heteroaromatic scaffolds (e.g., indoles, pyrroles, pyridines) without pre-functionalization (halogenation/borocylation). This utilizes the "Baran Diversinate" chemistry logic.[1][2]

Mechanism: A radical-mediated process where an oxidant generates a sulfonyl radical that attacks the most electron-rich position of the heterocycle.

Materials:

-

Substrate: 1.0 equiv (e.g., N-Boc-Indole)

-

Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 - 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 4.0 equiv)

-

Solvent: DCM/Water (2:1 biphasic mixture) or DMSO

-

Temperature: Ambient (20–25 °C) or 50 °C (substrate dependent)

Step-by-Step Procedure:

-

Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the substrate in DCM (3.0 mL). Add Water (1.5 mL).

-

Reagent Addition: Add Sodium 2,5-dichlorothiophene-3-sulfinate (1.5 mmol, 3.0 equiv) in one portion.

-

Initiation: Add TBHP (70% aq., 2.0 mmol, 4.0 equiv) dropwise with vigorous stirring.

-

Note: The reaction is biphasic; vigorous stirring is critical for radical transfer.

-

-

Reaction: Seal the vial (air atmosphere is tolerated) and stir at room temperature for 12–24 hours.

-

Optimization: If conversion is low after 6 hours, heat to 50 °C.

-

-

Workup: Dilute with DCM (10 mL) and wash with saturated NaHCO₃ (10 mL) followed by sodium thiosulfate solution (to quench excess peroxide).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Validation:

-

Success Indicator: Appearance of the sulfone peaks in ¹H NMR and the distinct isotopic pattern of the dichloro-thiophene in MS (M, M+2, M+4).

Protocol B: Regioselective Oxidative -C-H Sulfonylation of Cyclic Amines

Application: Functionalizing the

Mechanism: N-iodosuccinimide (NIS) generates an N-iodo species, followed by elimination to an enamine intermediate. The sulfinate attacks the transient enamine/iminium species.

Materials:

-

Substrate: Cyclic amine (e.g., N-benzylpiperidine) (1.0 equiv)

-

Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 equiv)

-

Oxidant: N-Iodosuccinimide (NIS) (4.0 equiv)

-

Solvent: THF (anhydrous)

-

Atmosphere: Nitrogen/Argon

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction flask and cool under inert atmosphere (

). -

Dissolution: Add the cyclic amine (0.20 mmol, 1.0 equiv) and Sodium 2,5-dichlorothiophene-3-sulfinate (0.40 mmol, 2.0 equiv) to the flask.

-

Solvent: Add anhydrous THF (3.0 mL).

-

Oxidation: Add NIS (0.80 mmol, 4.0 equiv) in one portion. Protect the flask from light (aluminum foil) if NIS quality is variable.

-

Reaction: Stir at room temperature for 4–16 hours.

-

Quench: Quench with a mixture of sat. aq. Na₂S₂O₃ (sodium thiosulfate) and sat.[3] aq. NaHCO₃ (1:1, 10 mL). Stir until the iodine color fades.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL).

-

Analysis: The product will be an enaminyl sulfone (vinyl sulfone embedded in the ring).

Mechanistic Diagram (NIS-Mediated):

Figure 2: Pathway for oxidative functionalization of amines. The sulfinate intercepts the transient iminium/enamine species generated by NIS.

Protocol C: Nucleophilic S-Alkylation (Sulfone Synthesis)

Application: Synthesis of stable sulfone linkers by reacting the sulfinate with alkyl halides.

Step-by-Step Procedure:

-

Dissolve Sodium 2,5-dichlorothiophene-3-sulfinate (1.2 equiv) in DMF or DMSO.

-

Add the alkyl halide (1.0 equiv, e.g., benzyl bromide or methyl bromoacetate).

-

Heat to 60–80 °C for 2–4 hours.

-

Pour into water and filter the precipitate (sulfones are often crystalline solids) or extract with EtOAc.

Part 4: Technical Comparison & Advantages[1]

| Feature | Sodium 2,5-dichlorothiophene-3-sulfinate | Thiophene-3-sulfonyl Chloride | Thiophene-3-thiol |

| Physical State | Stable Solid | Liquid/Low-melting solid | Liquid (Volatile) |

| Odor | Odorless | Pungent/Acrid | Stench (High) |

| Stability | Bench stable (Years) | Moisture sensitive (Hydrolyzes) | Oxidation sensitive (Disulfides) |

| Reactivity | Radical & Nucleophilic | Electrophilic only | Nucleophilic only |

| Metabolic Stability | High (Cl blocks metabolism) | Low (unless substituted) | Low |

Part 5: References

-

Royal Society of Chemistry (RSC Advances). Synthesis and applications of sodium sulfinates (RSO2Na).[4] Available at: [Link]

-

Journal of Medicinal Chemistry. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. (2019).[5] Available at: [Link]

-

Royal Society of Chemistry. Oxidative β-C–H Sulfonylation of Cyclic Amines. Available at: [Link][6]

Sources

- 1. Baran Diversinates™ [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Sulfones with Sodium 2,5-dichlorothiophene-3-sulfinate

Introduction: The Strategic Importance of Thiophene-Based Sulfones in Modern Drug Discovery

The sulfone functional group is a cornerstone in medicinal chemistry, embedded in the molecular architecture of numerous therapeutic agents.[1] This moiety is prized for its metabolic stability, ability to form hydrogen bonds, and its role as a rigid structural linker. When incorporated into a thiophene ring, a privileged sulfur-containing heterocycle in drug design, the resulting thiophene-based sulfones represent a class of compounds with significant therapeutic potential.[2] Thiophene derivatives are known to target a range of biological entities, including kinases and apoptosis modulators, making them highly valuable in oncology and inflammation research.[2]